1-(Phenylethynyl)-1-cyclopentanol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about the compound’s chemical properties .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Polymer Synthesis
Phenylethynyl-terminated compounds are often used in the synthesis of high-performance polymers like polyimides, which have applications in aerospace and electronics due to their thermal stability and electrical properties .
Resin Transfer Moulding
Modified phenylethynyl-terminated oligomers are used to meet the processing requirements of resin transfer moulding (RTM) technology, which is a method used to fabricate high-quality composite materials .
Biological Potential
Derivatives of phenylethynyl compounds have been explored for their biological activity, such as inhibitors of cholinesterase activity, which is relevant in the context of neurodegenerative diseases .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research.
Mode of Action
It’s likely that the compound interacts with its targets through various forces such as van der waals forces and hydrogen bonds . This interaction could lead to changes in the target proteins, potentially affecting their function and resulting in downstream effects.
Biochemical Pathways
Compounds that inhibit bcl-2 and mcl-1 proteins can affect pathways related to cell survival and apoptosis . The downstream effects of these changes could include altered cell proliferation and survival, which are critical factors in diseases like cancer.
Result of Action
Based on the potential targets of similar compounds, it’s plausible that the compound could affect cell survival and proliferation . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylethynyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXLFHBOAAXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179809 | |
Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25118-60-9 | |
Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025118609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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